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Introduction
Gefapixant, a first-in-class, selective P2X3 receptor antagonist, has been developed for the

treatment of refractory or unexplained chronic cough.[1][2] As a weakly basic drug, its

biopharmaceutical properties present challenges that can be effectively addressed using

physiologically based biopharmaceutics modeling (PBBM).[3] PBBM is a powerful tool in drug

development that integrates physicochemical properties of the drug with physiological factors

of the human body to predict in vivo performance.[4][5] This approach has been instrumental in

the development of Gefapixant's immediate-release (IR) tablet formulation, aiding in

formulation selection, establishing a bioequivalence safe space, and assessing the potential for

drug-drug interactions.

This document provides detailed application notes and protocols for utilizing PBBM in the

development of Gefapixant, aimed at researchers, scientists, and drug development

professionals.
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A thorough understanding of Gefapixant's properties is fundamental to building a robust PBBM.

Key parameters are summarized in the table below.

Property Value Reference

Drug Substance Gefapixant Citrate

BCS Class
Class II (Low Solubility, High

Permeability)

Molecular Weight
365.41 g/mol (Gefapixant free

base)

pKa ~9.0 (weak base)

Aqueous Solubility

Relatively constant from pH

3.5 to 5.0, decreases above

pH 5.0

LogP 1.5

Permeability High

Protein Binding ~55%

Primary Elimination
Renal excretion of unchanged

drug

Application of PBBM in Gefapixant Development
A PBBM for Gefapixant was developed using GastroPlus™ to support the selection of the

immediate-release tablet formulation and to define the bioequivalence dissolution safe space.

The model was built based on the drug's physicochemical properties and clinical

pharmacokinetic data. In vitro dissolution profiles of various free base and citrate salt

formulations served as critical inputs to the model.

The developed PBBM was validated against independent clinical studies, including

bioequivalence, relative bioavailability, and human absorption, metabolism, and excretion

(ADME) studies. The model successfully predicted pharmacokinetic parameters (Cmax and

AUC) with prediction errors of less than 20%.
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One key application of the PBBM was the evaluation of gastric pH-mediated drug-drug

interaction potential with the co-administration of a proton pump inhibitor (PPI), omeprazole.

The model accurately predicted that omeprazole would lower the exposure of the free base

formulation but would not significantly impact the pharmacokinetics of the citrate-based

commercial formulation.

Furthermore, the PBBM was utilized to establish an extended virtual dissolution bioequivalence

safe space. This analysis determined that Gefapixant drug product batches are expected to be

bioequivalent to the clinical reference batch if their dissolution is greater than 80% in 60

minutes.

Experimental Protocols
The following are detailed, illustrative protocols for key experiments that provide data for the

PBBM of Gefapixant. These protocols are based on standard pharmaceutical industry practices

for immediate-release solid oral dosage forms.

Protocol 1: In Vitro Dissolution Testing of Gefapixant IR
Tablets
Objective: To determine the in vitro dissolution rate of Gefapixant immediate-release tablets

under various pH conditions to provide input data for the PBBM.

Apparatus: USP Apparatus 2 (Paddle)

Media:

0.1 N HCl (pH 1.2)

Acetate buffer (pH 4.5)

Phosphate buffer (pH 6.8)

Method:

Place 900 mL of the selected dissolution medium in each vessel and equilibrate to 37 ± 0.5

°C.
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Set the paddle speed to 50 RPM.

Place one Gefapixant IR tablet in each vessel.

Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and

60 minutes).

Replace the withdrawn volume with fresh, pre-warmed medium.

Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

Analyze the filtrate for Gefapixant concentration using a validated HPLC method.

Calculate the percentage of drug dissolved at each time point.

Protocol 2: PBBM Development and Validation for
Gefapixant using GastroPlus™
Objective: To develop and validate a PBBM for Gefapixant to simulate its in vivo absorption and

pharmacokinetics.

Software: GastroPlus™ (Simulations Plus, Inc.)

Model Type: Advanced Compartmental Absorption and Transit (ACAT™) model

Methodology:

Model Building:

Compound Properties: Input the physicochemical properties of Gefapixant (see table

above) into the GastroPlus™ database. This includes molecular weight, pKa, LogP,

solubility-pH profile, and permeability.

Formulation Properties: Define the immediate-release tablet formulation. Input the dose,

particle size distribution, and select the appropriate IR tablet model.

Physiology: Select the human physiological model (e.g., "Human - Fasted" or "Human -

Fed").
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Pharmacokinetics: Input the pharmacokinetic parameters obtained from clinical studies,

such as clearance and volume of distribution.

Model Input from In Vitro Data:

Import the in vitro dissolution data obtained from Protocol 1 for the different formulations

and pH conditions. The model will use this data to simulate the in vivo dissolution and

subsequent absorption.

Model Verification and Validation:

Simulate the plasma concentration-time profiles for the different formulations and clinical

study conditions (e.g., fasted vs. fed, with and without PPIs).

Compare the simulated Cmax and AUC values with the observed clinical data. The model

is considered validated if the prediction error is within acceptable limits (e.g., ≤ 20%).

Model Application (Virtual Bioequivalence and DDI Prediction):

Virtual Bioequivalence: Use the validated model to define a "safe space" for dissolution.

Simulate the effect of varying dissolution rates on the bioequivalence of different virtual

batches compared to the reference product.

Drug-Drug Interaction (DDI): Simulate the effect of co-administered drugs that alter gastric

pH (e.g., omeprazole) on the absorption and pharmacokinetics of different Gefapixant

formulations.
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Caption: Mechanism of action of Gefapixant in the cough reflex pathway.
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Caption: Workflow for the development and application of a PBBM for Gefapixant.
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Caption: Formulation bridging strategy for Gefapixant development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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